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Compound of Interest

Compound Name: 6-Amino-5-bromonicotinonitrile

Cat. No.: B112663

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of 6-
Amino-5-bromonicotinonitrile and its analogs, including chloro, iodo, and methyl substituted
derivatives. The information presented is intended to aid in the identification, characterization,
and further development of these compounds in medicinal and materials chemistry research.

Introduction

6-Amino-5-bromonicotinonitrile is a substituted pyridine derivative of interest in
pharmaceutical and materials science due to its unique electronic and structural properties.
Understanding the spectroscopic characteristics of this compound and its analogs is crucial for
quality control, reaction monitoring, and structure-activity relationship (SAR) studies. This guide
offers a comparative overview of their key spectroscopic features based on available data.

Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for 6-Amino-5-
bromonicotinonitrile and its selected analogs.

Table 1: 1H NMR and 13C NMR Spectroscopic Data
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Compound

1H NMR (6, ppm)

13C NMR (6, ppm)

6-Amino-5-bromonicotinonitrile

Data not readily available in
literature. Predicted shifts
would show two aromatic
protons and a broad NH2

signal.

Data not readily available in
literature. Predicted shifts
would show characteristic
peaks for the nitrile carbon
(~115-120 ppm) and aromatic

carbons.

6-Amino-5-chloronicotinonitrile

Data not readily available in

literature.[1]

Data not readily available in

literature.[1]

6-Amino-5-iodonicotinonitrile

A 1H NMR spectrum is
available, but peak

assignments are not detailed

in the provided search results.

[2]

Data not readily available in

literature.[2]

6-Amino-5-methylnicotinonitrile

A 1H NMR spectrum is
available, but peak

assignments are not detailed

in the provided search results.

[3]

Data not readily available in
literature.[3][4]

Table 2: Infrared (IR) Spectroscopic Data

© 2025 BenchChem. All rights reserved.

2/9

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-3-chloro-5-cyanopyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-3-chloro-5-cyanopyridine
https://m.chemicalbook.com/SpectrumEN_1187322-51-5_HNMR.htm
https://m.chemicalbook.com/SpectrumEN_1187322-51-5_HNMR.htm
https://m.chemicalbook.com/SpectrumEN_183428-91-3_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_183428-91-3_1HNMR.htm
https://pubchemlite.lcsb.uni.lu/e/compound/22482843
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Compound

Key IR Absorptions (cm-1)

6-Amino-5-bromonicotinonitrile

Expected peaks: ~3400-3200 (N-H stretch),
~2220 (C=N stretch), ~1600-1400 (aromatic
C=C and C=N stretch), ~700-500 (C-Br stretch).

6-Amino-5-chloronicotinonitrile

Expected peaks: ~3400-3200 (N-H stretch),
~2220 (C=N stretch), ~1600-1400 (aromatic
C=C and C=N stretch), ~800-600 (C-ClI stretch).

6-Amino-5-iodonicotinonitrile

Expected peaks: ~3400-3200 (N-H stretch),
~2220 (C=N stretch), ~1600-1400 (aromatic
C=C and C=N stretch), ~600-500 (C-I stretch).

6-Amino-5-methylnicotinonitrile

Expected peaks: ~3400-3200 (N-H stretch),
~2950-2850 (C-H stretch, methyl), ~2220 (C=N
stretch), ~1600-1400 (aromatic C=C and C=N

stretch).

Table 3: Mass Spectrometry (MS) and UV-Vis Spectroscopic Data

Compound

Mass Spectrometry (m/z)

UV-Vis (Amax, nm)

6-Amino-5-bromonicotinonitrile

[M+H]+ expected at ~198.96.

Expected absorptions in the
250-350 nm range, typical for
substituted pyridines.[5][6]

6-Amino-5-chloronicotinonitrile

Molecular Weight: 153.57
g/mol .[1][7]

Expected absorptions in the
250-350 nm range.[5][6]

6-Amino-5-iodonicotinonitrile

Molecular Weight: 245.02

g/mol .

Expected absorptions in the
250-350 nm range.[5][6]

6-Amino-5-methylnicotinonitrile

Molecular Weight: 133.15
g/mol .[4][8]

Expected absorptions in the
250-350 nm range.[5][6]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of solid

organic compounds like 6-Amino-5-bromonicotinonitrile and its analogs.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-d6, CDCI3) in a clean, dry NMR tube.[9] Ensure the
sample is fully dissolved; gentle warming or vortexing may be applied if necessary.[9]

Data Acquisition: Acquire 1H and 13C NMR spectra on a standard NMR spectrometer (e.qg.,
400 or 500 MHz). For 1H NMR, typical parameters include a 30° pulse angle, a 1-2 second
relaxation delay, and 16-64 scans. For 13C NMR, a 45° pulse angle, a 2-second relaxation
delay, and a larger number of scans (e.g., 1024 or more) are typically used to achieve a
good signal-to-noise ratio.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample (5-10 mg)
in a few drops of a volatile solvent such as methylene chloride or acetone.[10][11] Apply a
drop of this solution to a clean, dry salt plate (e.g., NaCl or KBr) and allow the solvent to
evaporate, leaving a thin film of the solid on the plate.[10][11]

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and
record the spectrum. A typical acquisition range is 4000-400 cm-1 with a resolution of 4 cm-1
and an accumulation of 16-32 scans.

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared
spectrum. The spectrum is typically displayed as transmittance or absorbance versus
wavenumber (cm-1).

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable
solvent such as methanol or acetonitrile.
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Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate
ionization source. For these types of molecules, Electrospray lonization (ESI) or Atmospheric
Pressure Chemical lonization (APCI) are common choices.[12][13] Acquire the mass
spectrum in positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).

Data Analysis: Identify the molecular ion peak ([M+H]+ or [M-H]-) to confirm the molecular
weight of the compound. Analyze the fragmentation pattern to gain further structural
information.

UV-Visible (UV-Vis) Spectroscopy

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent
(e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be
adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum
absorption (Amax).

Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately
200-400 nm using a double-beam UV-Vis spectrophotometer.[14] Use the pure solvent as a
blank for baseline correction.

Data Analysis: Identify the wavelength(s) of maximum absorbance (Amax) and determine the
molar absorptivity (€) if the concentration is known.

Visualizations

The following diagrams illustrate a typical workflow for spectroscopic analysis and a conceptual

biological screening process for these compounds.
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Caption: Workflow for the spectroscopic analysis of synthesized compounds.
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Caption: Conceptual workflow for biological screening of novel compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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